molecular formula C10H13N3S B13431904 2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile

2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile

Cat. No.: B13431904
M. Wt: 207.30 g/mol
InChI Key: DLZXHNYPUCNBOX-UHFFFAOYSA-N
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Description

2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile is a complex organic compound with a unique structure that includes a pyrazole ring fused to a thiopyrano ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of intermediate compounds under specific conditions. For instance, starting from 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde, an iodine-mediated electrophilic cyclization can be employed to form the desired pyrazole ring structure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has potential antiproliferative activity against certain cancer cell lines.

    Medicine: It is being investigated for its potential therapeutic effects, including its ability to induce cell death in cancer cells.

    Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage and activate caspase 9, which are involved in the apoptotic cascade . This leads to the induction of cell death in cancer cells.

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carbonitrile

InChI

InChI=1S/C10H13N3S/c1-7(2)13-10(5-11)8-6-14-4-3-9(8)12-13/h7H,3-4,6H2,1-2H3

InChI Key

DLZXHNYPUCNBOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C2CSCCC2=N1)C#N

Origin of Product

United States

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